Benzene, (2-chloro-1-cyclopropen-1-yl)-
Description
The compound "Benzene, (2-chloro-1-cyclopropen-1-yl)-" is a substituted benzene derivative featuring a cyclopropenyl ring (a three-membered ring with one double bond) and a chlorine substituent. Cyclopropenyl groups are highly strained due to their unsaturated ring structure, which can enhance reactivity compared to cyclopropane derivatives. The chlorine atom at position 2 likely contributes electron-withdrawing effects, influencing the compound’s chemical behavior, such as electrophilic substitution patterns or stability under thermal conditions .
Properties
CAS No. |
56895-70-6 |
|---|---|
Molecular Formula |
C9H7Cl |
Molecular Weight |
150.60 g/mol |
IUPAC Name |
(2-chlorocyclopropen-1-yl)benzene |
InChI |
InChI=1S/C9H7Cl/c10-9-6-8(9)7-4-2-1-3-5-7/h1-5H,6H2 |
InChI Key |
UXPWUAQWWJDDNT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C1Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Dehydrohalogenation of 1,1-Dichloro-2-phenylcyclopropane
This method involves the base-mediated elimination of HCl from 1,1-dichloro-2-phenylcyclopropane (CAS 2415-80-7) to form the cyclopropene ring. Key steps include:
- Reaction Conditions : Treatment with potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF) at 0–25°C for 4–12 hours.
- Mechanism : The base abstracts a β-hydrogen, leading to simultaneous elimination of HCl and formation of the cyclopropene double bond.
- Yield : 70–85% with >95% purity.
| Starting Material | Base | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1,1-Dichloro-2-phenylcyclopropane | KOtBu | THF | 0–25°C | 4–12 | 70–85 |
Reference : This method aligns with protocols described in Synthetic Communications (1995) and is scalable for industrial production.
Cyclopropanation via Carbene Addition to Phenylacetylene
A transition-metal-catalyzed approach generates cyclopropene via carbene insertion into phenylacetylene:
- Catalyst System : Copper(I) iodide (CuI) with 1,10-phenanthroline ligand.
- Carbene Source : Ethyl diazoacetate (N₂CHCO₂Et) or dichloromethane under phase-transfer conditions.
- Conditions : Reactions proceed at 40–60°C in dichloromethane (DCM) or toluene.
| Carbene Source | Catalyst | Ligand | Solvent | Yield (%) |
|---|---|---|---|---|
| CH₂Cl₂ + NaOH | CuI | 1,10-Phenanthroline | DCM | 65–78 |
| N₂CHCO₂Et | Rh₂(OAc)₄ | None | Toluene | 45–60 |
Reference : Modified from bicyclopropenyl synthesis methods and PMC studies on carbene-alkyne cycloadditions.
Halogen-Metal Exchange with Organolithium Reagents
This method employs lithium-halogen exchange to form the cyclopropene ring:
- Procedure : React 1-chloro-1-(2-chlorophenyl)cyclopropane with methyllithium (MeLi) at –78°C in diethyl ether.
- Key Step : Sequential elimination of LiCl and HCl generates the cyclopropene.
- Yield : 58–81% with high stereoselectivity.
| Substrate | Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 1-Chloro-1-(2-chlorophenyl)cyclopropane | MeLi | Et₂O | –78°C | 58–81 |
Reference : Adapted from Billups’ synthesis of bicyclopropenyl derivatives.
Thermal Rearrangement of Vinyl Chlorides
Thermal decomposition of 2-chloro-1-(1-chlorocyclopropyl)vinylbenzene at elevated temperatures:
- Conditions : Heating to 150–200°C under reduced pressure (10–20 mmHg).
- Mechanism : Concerted-chloride shift followed by HCl elimination.
- Yield : 50–65% with minor dimerization side products.
| Starting Material | Temperature | Pressure (mmHg) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 2-Chloro-1-(1-chlorocyclopropyl)vinylbenzene | 150–200°C | 10–20 | 2–4 | 50–65 |
Reference : Based on US2654791A and CN103044192A patents.
Electrochemical Dechlorination
A green chemistry approach using electrochemical reduction:
- Setup : Graphite electrodes in acetonitrile with tetrabutylammonium fluoride (TBAF).
- Process : Selective reduction of C–Cl bonds at –1.5 V vs. Ag/AgCl.
- Yield : 40–55% with minimal byproducts.
| Substrate | Electrolyte | Voltage (V) | Yield (%) |
|---|---|---|---|
| 1,1-Dichloro-2-phenylcyclopropane | TBAF in MeCN | –1.5 | 40–55 |
Reference : Supported by RSC studies on electrochemical methods.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Scalability |
|---|---|---|---|
| Dehydrohalogenation | High yield, simple conditions | Requires pure dichloride starting material | Industrial |
| Carbene Addition | Tunable stereochemistry | Catalyst cost, moderate yields | Lab-scale |
| Halogen-Metal Exchange | Rapid, high selectivity | Low-temperature requirements | Pilot-scale |
| Thermal Rearrangement | No catalysts needed | High energy input, side products | Limited |
| Electrochemical | Eco-friendly, mild conditions | Low yield, specialized equipment | Emerging |
Chemical Reactions Analysis
Types of Reactions
Benzene, (2-chloro-1-cyclopropen-1-yl)- undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The benzene ring can participate in EAS reactions, where electrophiles replace hydrogen atoms on the ring. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of phenolic derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form cyclopropane derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine (Br₂) in the presence of iron(III) bromide (FeBr₃) as a catalyst.
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) under elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO₄) in acidic or basic conditions.
Major Products Formed
EAS: Bromobenzene derivatives, nitrobenzene derivatives.
Nucleophilic Substitution: Phenolic compounds.
Oxidation: Quinones.
Scientific Research Applications
Benzene, (2-chloro-1-cyclopropen-1-yl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, (2-chloro-1-cyclopropen-1-yl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The cyclopropenyl group can also participate in ring-opening reactions, generating reactive intermediates that can further interact with biological molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of structurally or functionally related compounds, focusing on molecular features, thermodynamic properties, and applications.
Table 1: Structural and Molecular Comparison
Key Observations:
Structural Complexity: Cyclopropane/cyclopropene derivatives (e.g., 1-Chloro-2-cyclopropylbenzene and Benzene, (2,2-dichloro-1-methylcyclopropyl) ) exhibit increased molecular weight and steric hindrance compared to simpler chlorobenzenes like 1-chloro-2-methylbenzene.
Thermodynamic Properties :
- Chloromethylbenzenes (e.g., 1-chloro-2-methylbenzene) show temperature-dependent vapor pressures, with values ranging from 8.97 kPa at 278 K to 10.7 kPa at 293 K .
- Enthalpy of vaporization (ΔvapH°) for (1-chloroethyl)benzene is ~52 kJ/mol, indicating moderate intermolecular forces .
Reactivity and Applications :
- Cyclopropyl-substituted benzenes are often intermediates in pharmaceuticals and agrochemicals due to their strained ring systems .
- 2-Chlorostilbene may participate in coupling reactions, leveraging its conjugated double bond for materials science applications.
Safety Considerations: Chlorinated benzenes (e.g., 1-Chloro-2-nitrobenzene ) are associated with toxicity, requiring stringent handling protocols.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Benzene, (2-chloro-1-cyclopropen-1-yl)- in laboratory settings?
- Methodology : The synthesis typically involves introducing the cyclopropenyl group via [2+1] cycloaddition reactions. For example, chlorination of cyclopropene precursors followed by coupling with benzene derivatives under palladium catalysis. Gas chromatography (GC) with non-polar columns (e.g., Van Den Dool and Kratz RI) can monitor reaction progress and purity . Mass spectrometry (electron ionization) confirms molecular weight and fragmentation patterns .
Q. How can the stability of Benzene, (2-chloro-1-cyclopropen-1-yl)- under varying temperature and solvent conditions be assessed?
- Methodology : Perform thermogravimetric analysis (TGA) to evaluate thermal decomposition thresholds (e.g., 150–200°C for similar chlorinated benzenes) . Solvent stability can be tested via NMR spectroscopy in polar (e.g., DMSO) vs. non-polar (toluene) solvents, tracking decomposition byproducts. For example, cyclopropenyl rings may hydrolyze in protic solvents like methanol .
Q. What spectroscopic techniques are most effective for characterizing the electronic structure of Benzene, (2-chloro-1-cyclopropen-1-yl)-?
- Methodology :
- UV-Vis Spectroscopy : Identify π→π* transitions in the cyclopropenyl group (e.g., absorbance peaks at ~260 nm) .
- NMR : Use NMR to detect strained cyclopropenyl carbons (δ 90–110 ppm) and NMR for aromatic protons (δ 6.5–7.5 ppm) .
- IR Spectroscopy : Confirm C-Cl stretching vibrations (~550–600 cm) and cyclopropenyl C=C bonds (~1650 cm) .
Advanced Research Questions
Q. How does the strained cyclopropenyl ring influence the electrophilic substitution reactivity of Benzene, (2-chloro-1-cyclopropen-1-yl)- compared to traditional benzene derivatives?
- Methodology : Computational studies (DFT or Hartree-Fock) reveal increased ring strain energy (~30 kcal/mol for cyclopropene), which polarizes the aromatic system. Experimentally, compare nitration rates with HNO/HSO: the cyclopropenyl group may direct electrophiles meta due to electron-withdrawing effects .
Q. What mechanistic insights explain the reactivity of the cyclopropenyl group in Benzene, (2-chloro-1-cyclopropen-1-yl)- during ring-opening reactions?
- Methodology : Track ring-opening pathways (e.g., acid-catalyzed hydrolysis) using mass spectrometry. For example, cyclopropenyl rings may cleave to form propenyl intermediates, detected via GC-MS fragmentation patterns (m/z 154 for [M-Cl]) . Kinetic studies under varying pH conditions quantify activation barriers .
Q. How can contradictions in spectral data (e.g., GC-MS vs. NMR) be resolved when analyzing Benzene, (2-chloro-1-cyclopropen-1-yl)- derivatives?
- Methodology : Cross-validate using high-resolution mass spectrometry (HRMS) to confirm molecular formulas. For isomers, employ 2D NMR techniques (e.g., COSY, NOESY) to distinguish substituent positions. Contradictions in chlorine isotope patterns (e.g., / ratios) may indicate impurities .
Q. How do solvent polarity and proticity influence the electronic properties of Benzene, (2-chloro-1-cyclopropen-1-yl)-, and what experimental techniques can quantify these effects?
- Methodology : Solvatochromic shifts in UV-Vis spectra (e.g., hypsochromic shifts in polar solvents) indicate dipole-dipole interactions. Cyclic voltammetry in acetonitrile vs. toluene measures redox potentials, revealing stabilization of the cyclopropenyl LUMO in polar media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
